(4-Methoxymethoxy-phenylethynyl)-trimethylsilane
Overview
Description
(4-Methoxymethoxy-phenylethynyl)-trimethylsilane is a chemical compound with the molecular formula C13H18O2Si and a molecular weight of 234.37 g/mol. This compound is known for its unique structure, which includes a phenylethynyl group attached to a trimethylsilane moiety, with a methoxymethoxy group at the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxymethoxy-phenylethynyl)-trimethylsilane typically involves the reaction of 4-methoxymethoxyphenylacetylene with trimethylchlorosilane under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 50-70°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to increase yield and purity. Continuous flow reactors or batch reactors can be used, and the reaction conditions are carefully controlled to ensure consistency and efficiency. Purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxymethoxy-phenylethynyl)-trimethylsilane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions can be achieved using nucleophiles such as alcohols or amines, often in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding phenolic compounds.
Reduction: Reduction reactions can produce the corresponding saturated hydrocarbon derivatives.
Substitution: Substitution reactions can result in the formation of various functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
(4-Methoxymethoxy-phenylethynyl)-trimethylsilane has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of new drugs with specific biological activities.
Industry: The compound finds applications in material science, such as the synthesis of advanced polymers and coatings.
Mechanism of Action
(4-Methoxymethoxy-phenylethynyl)-trimethylsilane can be compared with other similar compounds, such as phenylethynyl-trimethylsilane and methoxymethoxy-phenylacetylene. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the methoxymethoxy group in this compound imparts unique chemical properties that distinguish it from its analogs.
Comparison with Similar Compounds
Phenylethynyl-trimethylsilane
Methoxymethoxy-phenylacetylene
Trimethylsilyl-phenylacetylene
This comprehensive overview provides a detailed understanding of (4-Methoxymethoxy-phenylethynyl)-trimethylsilane, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(methoxymethoxy)phenyl]ethynyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2Si/c1-14-11-15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPDXRSVPOCLJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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